2,3,3-Trimethyl-6-phenyl-3H-indole
Description
Significance of the Indole (B1671886) and Indolenine Scaffold in Organic Chemistry
The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the architecture of many biologically significant molecules. byjus.comyoutube.com Its prevalence is notable in natural products, pharmaceuticals, and agrochemicals. byjus.com Tryptophan, an essential amino acid, features the indole ring, which also forms the core of vital biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin. byjus.com The rich electron density of the indole ring system makes it a versatile participant in a multitude of chemical reactions, further cementing its importance in synthetic chemistry. youtube.com
The indolenine (or 3H-indole) scaffold is a structural isomer of indole where the double bond is located between the nitrogen and the C2 position, and the C3 position is typically di-substituted, preventing aromatization of the five-membered ring. This structural motif is a crucial intermediate in well-known reactions like the Fischer indole synthesis and serves as a building block for more complex molecular architectures. nih.gov The reactivity of the C=N bond in the indolenine ring allows for a variety of chemical transformations, making it a valuable synthon for constructing diverse heterocyclic systems.
Overview of Substituted 3H-Indoles in Advanced Chemical Synthesis
Substituted 3H-indoles, also known as indolenines, are pivotal intermediates in modern organic synthesis. The Fischer indole synthesis, a reaction discovered in 1883, remains one of the most effective methods for preparing indoles and often proceeds through a 3H-indole intermediate. byjus.comnih.govwikipedia.org This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or aldehyde. nih.govwikipedia.org The choice of catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride and boron trifluoride, is crucial for the reaction's success. nih.govmdpi.com
The functionalization of the 3H-indole core allows for the creation of a diverse library of compounds. For instance, 2,3,3-trimethyl-3H-indole is a common starting material for the synthesis of cyanine (B1664457) dyes, which have applications in photography and as fluorescent probes. The reactivity of the methyl group at the C2 position and the imine functionality enables various condensation and alkylation reactions, expanding the synthetic utility of these scaffolds. rsc.orgdoi.org Research has demonstrated the synthesis of various substituted 3H-indoles, such as nitro and methyl derivatives, by reacting substituted phenylhydrazines with appropriate ketones. nih.govnih.gov These synthetic methodologies highlight the versatility of the 3H-indole scaffold in generating complex molecules with tailored properties. lpnu.ua
Research Landscape of 2,3,3-Trimethyl-6-phenyl-3H-indole Derivatives
Direct and extensive research specifically on this compound is not widely documented in publicly available literature. However, the research landscape for its potential derivatives can be inferred from the well-established chemistry of its constituent parts and related structures. A positional isomer, 2,3,3-Trimethyl-5-phenyl-3H-indole, is commercially available, indicating that molecules of this class are synthetically accessible. sigmaaldrich.com
The most probable synthetic route to this compound is the Fischer indole synthesis. byjus.comwikipedia.org This would theoretically involve the reaction of (4-biphenylyl)hydrazine (also known as (4-phenylphenyl)hydrazine) with 3-methyl-2-butanone (B44728) under acidic conditions. The acid catalyst facilitates the condensation to a hydrazone, followed by a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849) to yield the target 3H-indole. wikipedia.org
The derivatives of the parent compound, 2,3,3-trimethyl-3H-indole, are widely used as precursors for various functional molecules. For example, they are key components in the synthesis of photochromic spiropyrans and spirooxazines, molecules that undergo reversible color change upon exposure to light. rsc.org They are also used to synthesize a variety of azo dyes. lpnu.ua Given these applications, derivatives of this compound could be explored for the development of novel materials with unique optical or electronic properties, where the appended phenyl group at the 6-position could modulate these characteristics through extended conjugation or steric effects. The phenyl substituent offers a site for further functionalization, potentially leading to new classes of dyes, sensors, or ligands for coordination chemistry.
Data Tables
Physicochemical Properties of 2,3,3-Trimethyl-3H-indole
| Property | Value |
| CAS Number | 1640-39-7 |
| Molecular Formula | C₁₁H₁₃N |
| Molar Mass | 159.23 g/mol |
| Appearance | Liquid |
| Melting Point | 6-8 °C |
| Boiling Point | 228-229 °C (at 744 mmHg) |
| Density | 0.992 g/mL at 25 °C |
| Refractive Index | n20/D 1.549 |
Data sourced from ChemBK and PubChem. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,3-trimethyl-6-phenylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c1-12-17(2,3)15-10-9-14(11-16(15)18-12)13-7-5-4-6-8-13/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIAISSARIHOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=CC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3,3 Trimethyl 6 Phenyl 3h Indole and Its Precursors
Classical Approaches for 3H-Indolenine Core Formation
The foundational step in synthesizing the target molecule is the construction of the 2,3,3-trimethyl-3H-indole (also known as 2,3,3-trimethylindolenine) core. The Fischer indole (B1671886) synthesis is a historically significant and widely used method for this transformation. mdpi.comwikipedia.orgbyjus.com
Fischer Indole Synthesis Variations and Optimization for 2,3,3-Trimethyl-3H-indole
The Fischer indole synthesis involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. mdpi.comwikipedia.org For the synthesis of 2,3,3-trimethyl-3H-indole, the common precursors are phenylhydrazine and methyl isopropyl ketone. google.comgoogle.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a mdpi.commdpi.com-sigmatropic rearrangement and subsequent cyclization to yield the indole ring. mdpi.comwikipedia.orgnih.gov
The versatility of the Fischer indole synthesis allows for the use of various substituted phenylhydrazines to produce a range of substituted indoles. mdpi.comnih.gov For instance, reacting o,m-tolylhydrazine hydrochlorides with isopropyl methyl ketone yields methyl indolenines. nih.gov Similarly, the reaction of o,p-nitrophenylhydrazines with isopropyl methyl ketone in the presence of acetic acid and HCl can produce 2,3,3-trimethyl-5-nitro-indolenine and 2,3,3-trimethyl-7-nitroindolenine. mdpi.comnih.gov The nature and position of the substituent on the phenylhydrazine ring can significantly influence the reaction's outcome and yield. nih.gov
A three-component variation of the Fischer indole synthesis has also been developed, where organolithium or Grignard reagents react with nitriles to form metalloimines. These intermediates then react with arylhydrazines in acidic conditions to produce the arylhydrazones necessary for the Fischer cyclization, offering an efficient one-pot process. nih.gov
The choice of acid catalyst is crucial in the Fischer indole synthesis. Both Brønsted acids like HCl, H₂SO₄, polyphosphoric acid, and p-toluenesulfonic acid, and Lewis acids such as boron trifluoride, zinc chloride, iron chloride, and aluminum chloride have been successfully employed. mdpi.comwikipedia.orgnih.gov The reaction conditions, including temperature and solvent, also play a significant role. For example, the reaction of methyl-isopropyl-ketone-phenylhydrazone can be carried out at temperatures between 65°C and 100°C using an acid with a pK value of less than 1.3. google.com In some cases, the reaction can be performed at room temperature in acetic acid, leading to high yields of the desired indolenine. mdpi.comnih.gov However, for less reactive substrates, such as those with nitro groups, refluxing in a mixture of acetic acid and hydrochloric acid may be necessary to achieve a reasonable yield. nih.gov
| Reactants | Catalyst/Solvent | Temperature | Product | Yield |
| Phenylhydrazine, Methyl isopropyl ketone | Sulfuric acid | 95°C | 2,3,3-Trimethylindolenine (B142774) | 94% |
| p-Nitrophenylhydrazine hydrochloride, Isopropyl methyl ketone | Acetic acid/HCl | Reflux | 2,3,3-Trimethyl-5-nitroindolenine | 30% |
| o,m-Tolylhydrazine hydrochlorides, Isopropyl methyl ketone | Acetic acid | Room Temperature | Methyl indolenines | High |
When using unsymmetrical ketones, such as methyl isopropyl ketone, the Fischer indole synthesis can potentially lead to two regioisomeric products. The direction of cyclization is influenced by factors such as the acidity of the medium, the nature of the substituent on the hydrazine (B178648), and steric effects. byjus.comnih.gov For instance, the cyclization of isopropylmethyl ketone phenylhydrazone can be directed by the choice of acid catalyst. nih.gov Generally, the reaction favors the formation of the more stable carbocation intermediate during the cyclization step. In the case of 2,3,3-trimethyl-3H-indole synthesis, the tertiary carbocation formed from the isopropyl group is more stable, leading to the desired product.
Alternative Cyclization and Ring-Closing Methodologies
While the Fischer indole synthesis is a mainstay, other methods for forming the 3H-indolenine ring exist. One such approach involves the intramolecular cyclization of enamines. For example, ethyl 3-methyl-2-phenyl-3H-indole-3-carboxylate can be synthesized in 82% yield through an iodine-mediated intramolecular cyclization of the corresponding enamine. acs.org Another strategy involves the Vilsmeier-Haack reaction of 2,3,3-trimethyl-3H-benzo[g]indole, which leads to the formation of a malondialdehyde derivative that can be further reacted to form pyrazole-substituted indoles.
Functionalization Strategies for Phenyl Group Incorporation at the 6-Position
To obtain the final target molecule, 2,3,3-trimethyl-6-phenyl-3H-indole, a phenyl group must be introduced at the 6-position of the pre-formed indolenine core. This is typically achieved through modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org To synthesize this compound, a 6-halo-2,3,3-trimethyl-3H-indole precursor would be reacted with phenylboronic acid. The efficiency of the Suzuki coupling can be influenced by the choice of palladium catalyst, ligands, and reaction conditions. For instance, Pd(dppf)Cl₂ has been found to be an effective catalyst for the Suzuki cross-coupling of bromoindazoles with various boronic acids. nih.gov
Another powerful tool for C-N bond formation is the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org While primarily used for N-arylation, variations of this reaction can be applied to construct complex indole systems. nih.govnih.gov For instance, a one-pot, three-component synthesis of highly substituted indoles has been developed that utilizes both a Buchwald-Hartwig amination and an arene-alkene coupling reaction catalyzed by a single palladium-ligand system. nih.gov This highlights the potential for developing streamlined synthetic routes to complex molecules like this compound.
| Reaction | Catalyst System | Key Features |
| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(dppf)Cl₂), Base | Forms a C-C bond between an aryl halide and an organoboron compound. |
| Buchwald-Hartwig Amination | Palladium catalyst, Ligand (e.g., DPPF) | Forms a C-N bond between an amine and an aryl halide. |
Suzuki-Miyaura Cross-Coupling Reactions for Aryl Substitution
The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the arylation of heterocyclic compounds. yonedalabs.comlibretexts.org This palladium-catalyzed reaction has been effectively utilized in the synthesis of this compound, involving the coupling of a halogenated 2,3,3-trimethyl-3H-indole precursor with a phenylboronic acid derivative. nih.govnih.gov
Precursor Halogenated 2,3,3-Trimethyl-3H-indole Derivatives
The synthesis of the target compound via Suzuki-Miyaura coupling necessitates a halogenated precursor at the 6-position of the 2,3,3-trimethyl-3H-indole core. The Fischer indole synthesis is a common method for preparing the foundational 2,3,3-trimethyl-3H-indole structure. google.comnih.gov This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be derived from a correspondingly substituted phenylhydrazine. nih.gov For instance, reacting a methyl-isopropyl-ketone-phenylhydrazone with an acid can yield 2,3,3-trimethyl indolenines, where the phenyl ring can bear substituents like halogen atoms. google.com
The halogenation of the 2,3,3-trimethyl-3H-indole core is a critical step. Direct halogenation of the indole nucleus can provide the necessary precursors. For example, 3-chloro-, 3-bromo-, and 3-iodo-2-(trifluoromethyl)-1H-indoles have been synthesized in high yields through halogenation of 2-trifluoromethylindole. nih.gov While this example pertains to a different indole derivative, the principle of direct halogenation is applicable. A patent describes the preparation of 2,3,3-trimethyl indolenines where the aromatic ring can be substituted with chlorine or bromine. google.com
Boronic Acid and Diboron (B99234) Reagent Partners in Cross-Coupling
The coupling partner for the halogenated indole derivative in the Suzuki-Miyaura reaction is typically a boronic acid or a related boron-containing reagent. Phenylboronic acid is the direct precursor for introducing the phenyl group at the 6-position. These boronic acids are generally stable, commercially available, and their use in Suzuki-Miyaura reactions is well-established. nih.govsigmaaldrich.com
Alternatively, diboron reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) can be used in what is known as the Miyaura borylation reaction. nih.govsigmaaldrich.com This method allows for the conversion of aryl halides or triflates into the corresponding boronate esters, which can then participate in the subsequent cross-coupling step. nih.gov This two-step approach can be advantageous in certain synthetic strategies.
Catalytic Systems and Reaction Parameter Influence in Suzuki Coupling
The success of the Suzuki-Miyaura coupling hinges on the choice of the palladium catalyst and the reaction conditions. A variety of palladium sources, such as Pd(OAc)₂ and Pd₂(dba)₃, can be employed in combination with phosphine (B1218219) ligands. yonedalabs.commit.edu The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com
For the coupling of nitrogen-rich heterocycles, specific catalytic systems have been developed to overcome the inhibitory effects of the free N-H groups. nih.gov The choice of base is also critical, with common bases including potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄). nih.govnih.gov The solvent system often consists of a mixture of an organic solvent, like dioxane or toluene (B28343), and water. nih.govnih.gov Reaction temperature and time are also important parameters that need to be optimized for efficient coupling. nih.gov For instance, a study on the Suzuki-Miyaura coupling of unprotected indazoles found that employing SPhos or XPhos as ligands provided the coupled product in high yields. nih.gov Another highly active catalytic system for the coupling of aryl chlorides in water involves Pd(OAc)₂ with a specific phosphine ligand and a phase-transfer catalyst. nih.gov
Other Aromatic Substitution or Coupling Methods for C-C Bond Formation
While the Suzuki-Miyaura reaction is a prominent method, other C-C bond-forming reactions could potentially be employed for the synthesis of this compound. Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed methods. mdpi.comjournaloms.com These reactions can also couple aryl halides with organoboron reagents. journaloms.com
Post-Synthetic Modifications and Derivatization Strategies
Following the successful synthesis of the this compound core, further modifications can be introduced to explore its chemical space and potential applications.
Vilsmeier-Haack Formylation and Subsequent Transformations
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds. sid.irchemistrysteps.com This reaction utilizes a Vilsmeier reagent, typically a chloromethyliminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org The indolenine nucleus, specifically the active methyl group at the C2 position, is susceptible to this electrophilic substitution.
In the case of 2,3,3-trimethyl-3H-indole derivatives, the reaction with the Vilsmeier reagent leads to the formation of indol-2-ylidene-malondialdehydes. sid.ir This transformation involves the formylation of the C2-methyl group. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to yield the final aldehyde product. sid.irwikipedia.org
These resulting malondialdehydes are valuable intermediates themselves. For instance, they can be reacted with various arylhydrazines to produce pyrazole-substituted indolenines. The condensation reaction between the dialdehyde (B1249045) and the hydrazine affords the corresponding 4-substituted pyrazoles in good yields. sid.ir This two-step process, starting with the Vilsmeier-Haack reaction, provides a modular approach to highly functionalized indolenine derivatives. sid.ir
Diazotization and Azo Coupling Reactions of Functionalized Indolenines
The synthesis of azo compounds derived from the 2,3,3-trimethyl-3H-indole skeleton involves the chemical modification of functionalized precursors, such as 2,3,3-trimethyl-3H-indolenine-5-amine. lpnu.ua The primary method for creating the azo linkage (-N=N-) is through the diazotization of this primary amine followed by a coupling reaction with a suitable aromatic partner. lpnu.uawikipedia.org
The diazotization process involves treating the aromatic amine with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures. researchgate.net This converts the amino group into a highly reactive diazonium salt.
This diazonium salt is then subjected to an azo coupling reaction, where it acts as an electrophile and attacks an electron-rich aromatic compound (the coupling agent), such as phenols, naphthols, or other amines. lpnu.uawikipedia.org This electrophilic aromatic substitution typically occurs at the para position of the coupling agent. wikipedia.org This pathway has been shown to produce azo dyes based on the 2,3,3-trimethyl-3H-indolenine core with relatively good yields. lpnu.ua
For example, the diazotization of 2,3,3-trimethyl-3H-indolenine-5-amine and subsequent coupling with 2-naphthol (B1666908) results in a conjugated system with an absorption maximum at 494 nm, indicative of the formation of the azo compound. lpnu.ua A similar reaction with phenol (B47542) yields a product with an absorption maximum at 378 nm. lpnu.ua Another variation involves coupling the diazonium salt with 2,3,3-trimethyl-3H-indole itself in an acidic medium to form a bis-azo compound, 1,2-bis(2,3,3-trimethyl-3H-indol-5-yl)-diazene, with a 67% yield. lpnu.ua
Table 1: Synthesis of Azo Compounds from 2,3,3-trimethyl-3H-indolenine-5-amine
| Starting Material | Coupling Agent | Reaction Pathway | Product | Yield | Absorption Max (λmax) |
|---|---|---|---|---|---|
| 2,3,3-trimethyl-3H-indolenine-5-amine | 2,3,3-trimethyl-3H-indole | Diazotization followed by coupling in an acidic environment | 1,2-bis(2,3,3-trimethyl-3H-indol-5-yl)-diazene | 67% | N/A |
| 2,3,3-trimethyl-3H-indolenine-5-amine | Phenol | Diazotization followed by coupling | Azo dye with phenol ring | N/A | 378 nm |
| 2,3,3-trimethyl-3H-indolenine-5-amine | 2-Naphthol | Diazotization followed by coupling | Azo dye with 2-naphthol ring | N/A | 494 nm |
Reductive and Oxidative Transformations of Substituted Indolenines
Reductive and oxidative reactions provide alternative pathways to azo compounds from substituted indolenines and also serve to interconvert functional groups on the indolenine ring. lpnu.ua
One synthetic route to azo derivatives involves the reduction of a nitro-substituted precursor. Specifically, 1,2-bis(2,3,3-trimethyl-3H-indol-5-yl)-diazene can be synthesized by the reduction of 2,3,3-trimethyl-5-nitro-3H-indolenine. lpnu.ua This reaction is carried out using zinc dust in the presence of an aqueous sodium hydroxide (B78521) solution in methanol. The molar ratio of the nitro compound to zinc to sodium hydroxide is typically 1:2.2:3. This reduction proceeds rapidly, as indicated by a quick color change of the reaction mixture to red, signifying the formation of the bis-azo product. lpnu.ua
Conversely, oxidative coupling of an amine precursor can also yield the same bis-azo compound. The oxidation of 2,3,3-trimethyl-3H-indolenine-5-amine using manganese dioxide (MnO₂) in toluene is one such method. lpnu.ua The reaction involves heating the mixture with a 1:5 molar ratio of the amine to MnO₂ for 15 hours. While effective, this oxidative pathway results in a lower yield (32%) compared to the diazotization and coupling method (67%). lpnu.ua
Table 2: Comparison of Synthetic Routes to 1,2-bis(2,3,3-trimethyl-3H-indol-5-yl)-diazene
| Reaction Type | Starting Material | Reagents | Yield |
|---|---|---|---|
| Reductive Coupling | 2,3,3-trimethyl-5-nitro-3H-indolenine | Zn dust, NaOH, Methanol | N/A |
| Oxidative Coupling | 2,3,3-trimethyl-3H-indolenine-5-amine | MnO₂, Toluene | 32% |
| Diazotization/Azo Coupling | 2,3,3-trimethyl-3H-indolenine-5-amine | 1. NaNO₂, HCl 2. 2,3,3-trimethyl-3H-indole | 67% |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to 2,3,3-Trimethyl-6-phenyl-3H-indole has yielded detailed insights into its proton and carbon framework.
¹H-NMR Chemical Shift Analysis and Proton Connectivity
The ¹H-NMR spectrum of this compound, a related compound to the simpler 2,3,3-trimethyl-3H-indole, reveals distinct signals corresponding to its different proton environments. Generally, protons attached to saturated, sp³-hybridized carbons appear at higher fields, while those on sp²-hybridized carbons are found at lower fields. libretexts.org Protons on carbons adjacent to electronegative atoms like nitrogen also experience a downfield shift. libretexts.org
For the parent structure, 2,3,3-trimethyl-3H-indole, the methyl groups at the C3 position typically present as a singlet due to their equivalence, while the methyl group at the C2 position also appears as a singlet. The aromatic protons of the indole (B1671886) ring system exhibit complex splitting patterns in the aromatic region of the spectrum. In the case of this compound, the introduction of the phenyl group at the 6-position would introduce additional signals in the aromatic region, with chemical shifts and coupling constants dependent on the substitution pattern.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Type | Structure | Expected Chemical Shift (δ) |
|---|---|---|
| Aromatic | Ar—H | 6.5–8.0 |
| Methyl | —CH₃ | 0.7–1.3 |
| Aromatic Methyl | Ar—CH₃ | 2.4–2.7 |
| Allylic | C=C-CH | 1.6–2.2 |
Data sourced from generalized chemical shift ranges for similar structural motifs. libretexts.org
¹³C-NMR Spectroscopy and Carbon Framework Assignment
The ¹³C-NMR spectrum provides a detailed map of the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.
For the related 2,3,3-trimethyl-3H-indole, the carbon atoms of the methyl groups show signals in the aliphatic region. The quaternary carbon at the C3 position appears at a characteristic downfield shift. The carbons of the indole ring system, being part of an aromatic and heterocyclic structure, resonate in the aromatic region. The introduction of a phenyl group at the 6-position in this compound would result in additional signals corresponding to the carbons of the phenyl ring, with their specific chemical shifts influenced by the electronic effects of the indole moiety.
Table 2: Representative ¹³C-NMR Data for Indole Derivatives
| Compound | Carbon Signals (δ ppm) |
|---|---|
| 3-methyl-1H-indole | 135.96, 127.94, 122.51, 121.37, 120.18, 119.46, 116.67, 112.37, 16.67, 9.91 rsc.org |
| 5-methoxy-3-methyl-1H-indole | 154.01, 131.53, 128.75, 122.53, 112.18, 111.74, 111.58, 100.81, 56.05, 9.81 rsc.org |
| 3,4-dimethyl-1H-indole | 135.99, 134.19, 133.49, 130.17, 128.93, 127.89, 127.42, 122.42, 119.64, 119.11, 110.85, 108.79, 9.81 rsc.org |
This data for related indole structures provides a reference for the expected chemical shift regions for this compound.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands.
The spectrum of a related compound, trimethyl(phenyl)silane, shows strong bands for Si-C stretching and deformation vibrations. researchgate.net For this compound, one would expect to see:
C-H stretching vibrations for the methyl groups and the aromatic rings.
C=C stretching vibrations within the aromatic phenyl and indole rings.
C-N stretching vibrations characteristic of the indole ring system.
Out-of-plane bending vibrations for the substituted aromatic rings, which can provide information about the substitution pattern.
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 |
| Aromatic C=C | Stretching | 1600-1450 |
| C-N | Stretching | 1350-1000 |
This table is based on general FT-IR correlation tables and data from similar compounds. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M+) in the mass spectrum would correspond to its molecular weight.
The fragmentation of indole derivatives under electron impact ionization often involves characteristic losses. scirp.org For this compound, expected fragmentation pathways could include:
Loss of a methyl radical (CH₃) from the gem-dimethyl group at the C3 position.
Cleavage of the bond between the indole ring and the phenyl group.
Fragmentation of the indole ring itself.
The presence of a nitrogen atom means the molecular ion peak will have an odd nominal mass, a useful characteristic in mass spectral interpretation. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated aromatic system. The indole chromophore itself has characteristic absorptions. nist.gov The addition of a phenyl group in conjugation with the indole system would likely lead to a bathochromic (red) shift of the absorption maxima to longer wavelengths and potentially an increase in the molar absorptivity.
The specific wavelengths of maximum absorbance (λmax) are sensitive to the extent of conjugation and the presence of substituents. For instance, in a series of azo dyes based on 2,3,3-trimethyl-3H-indolenine, the absorption maximum shifts depending on the nature of the conjugated system. lpnu.ua
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal evidence of molecular connectivity, conformation, and intermolecular interactions, which are crucial for understanding a compound's physical and chemical properties.
A search of crystallographic databases and the broader scientific literature did not yield any specific reports on the single-crystal X-ray diffraction analysis of This compound . The successful application of this technique is contingent upon the ability to grow single crystals of suitable size and quality, which can be a challenging and unpredictable process.
In the absence of experimental data for the title compound, a general procedure for such an analysis would typically involve the following steps:
Crystallization: The primary and often most challenging step is the growth of high-quality single crystals. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents.
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections, is recorded as the crystal is rotated.
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods, and the structural model is then refined against the experimental data to yield a final, highly accurate molecular structure.
While no specific crystallographic data for This compound is available, data for related indole structures have been reported in the literature. For instance, the crystal structures of various substituted indole derivatives have been elucidated, providing insights into the general structural features of the indole ring system. researchgate.netmdpi.comresearchgate.net These studies often reveal details about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking, which govern the packing of molecules in the solid state. scielo.org.za
Should X-ray quality crystals of This compound be obtained in the future, the resulting crystallographic data would be presented in a standardized format, as exemplified in the hypothetical data table below.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₇H₁₇N |
| Formula Weight | 235.33 |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Hypothetical value |
| b (Å) | Hypothetical value |
| c (Å) | Hypothetical value |
| α (°) | 90 |
| β (°) | Hypothetical value |
| γ (°) | 90 |
| Volume (ų) | Hypothetical value |
| Z | e.g., 4 |
| Density (calculated) (g/cm³) | Hypothetical value |
| Absorption Coefficient (mm⁻¹) | Hypothetical value |
The elucidation of the crystal structure of This compound would provide invaluable information, confirming the connectivity of the phenyl substituent at the 6-position of the indole core and revealing the solid-state conformation of the molecule. This data would be instrumental for computational modeling studies and for understanding its potential interactions in a biological context.
Chemical Reactivity and Transformation Mechanisms of 2,3,3 Trimethyl 6 Phenyl 3h Indole Derivatives
Electrophilic Aromatic Substitution Patterns on the Phenyl and Indole (B1671886) Rings
Electrophilic aromatic substitution (EAS) on 2,3,3-trimethyl-6-phenyl-3H-indole derivatives must consider three potential sites of reaction: the C2-methyl group, the fused benzene (B151609) ring (positions 4, 5, and 7), and the pendant 6-phenyl ring. Unlike true indoles, which readily undergo substitution at the C3 position, the C3 in this molecule is a quaternary carbon and thus unreactive toward EAS.
The fused benzene ring of the indolenine core is deactivated towards electrophilic attack compared to a standard indole due to the electron-withdrawing nature of the adjacent protonated imine group under acidic conditions. However, substitution is still possible under forcing conditions. For instance, the nitration of 2,3,3-trimethyl-3H-indole with a mixture of concentrated nitric and sulfuric acids yields 5-nitro-2,3,3-trimethylindolenine. chemspider.com This indicates that the C5 position is a primary site of electrophilic attack, with the C7 position being another potential site. Similarly, sulfonation of the parent 2,3,3-trimethyl-3H-indole can lead to the formation of 2,3,3-trimethyl-3H-indole-5-sulfonic acid.
The reactivity of the 6-phenyl group is analogous to that of a biphenyl (B1667301) system. The indole moiety acts as a substituent on this phenyl ring, directing incoming electrophiles. The directing influence will depend on the reaction conditions. Generally, electrophilic attack on the phenyl ring would be expected at the ortho and para positions relative to the point of attachment to the indole core.
A notable reaction for 2,3,3-trimethyl-3H-indoles is the Vilsmeier-Haack reaction. Instead of substitution on the aromatic ring, the reaction occurs at the C2-methyl group, which is activated by the imine functionality. This leads to the formation of indol-2-ylidene-malondialdehydes, demonstrating the unique reactivity of the indolenine scaffold.
Table 1: Electrophilic Aromatic Substitution Reactions on 2,3,3-Trimethyl-3H-indole Derivatives
| Reaction | Reagents | Substrate | Major Product(s) | Reference |
|---|---|---|---|---|
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 2,3,3-Trimethyl-3H-indole | 5-Nitro-2,3,3-trimethylindolenine | chemspider.com |
| Sulfonation | Sulfonyl chloride | Indole derivatives | 2,3,3-Trimethyl-3H-indole-5-sulfonic acid |
Nucleophilic Additions and Substitutions of the Indolenine Moiety
The C=N double bond of the indolenine ring is polarized, with an electrophilic carbon atom at the C2 position, making it susceptible to nucleophilic attack. This reactivity is analogous to that of imines and iminium ions.
Strong nucleophiles, such as Grignard reagents and organolithium compounds, can add to the C2 position. For example, the addition of Grignard reagents to 2-aryl-3H-indol-3-ones, which contain a similar endocyclic imine, occurs at the carbonyl group, but subsequent rearrangement involves the indole nitrogen. nih.gov For 2,3,3-trimethyl-3H-indole, direct addition of a Grignard reagent (R-MgX) would be expected to attack the C2 carbon, leading to a 2,2-disubstituted indoline (B122111) after workup. masterorganicchemistry.com
Hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the C=N bond to an amine, yielding the corresponding 2,3,3-trimethylindoline. rsc.orgyoutube.com Stereospecific reductions have been observed in related 3-hydroxy-3H-indoles, where hydride adds to the C2 position cis to the hydroxyl group. rsc.org
Rearrangement Reactions within the Indole Core
The most significant rearrangement reaction associated with this class of compounds is the Fischer indole synthesis, which is the primary method for their preparation. nih.gov This acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine (B124118) with a ketone (in this case, 3-methyl-2-butanone) to form a phenylhydrazone. nih.govgoogle.com The key step in the mechanism is a researchgate.netresearchgate.net-sigmatropic rearrangement of the protonated ene-hydrazine tautomer. This concerted pericyclic reaction results in the cleavage of the N-N bond and the formation of a new C-C bond, ultimately leading to the indole structure after cyclization and elimination of ammonia (B1221849). nih.gov
While the Fischer synthesis builds the core, the formed indole system can also undergo rearrangements. For instance, 3-propargylindoles have been shown to undergo a gold(I)-catalyzed tandem 1,2-indole migration, which proceeds through a highly reactive gold-carbene intermediate. This demonstrates that the indole ring itself can participate in skeletal rearrangements under specific catalytic conditions.
Table 2: Key Steps in the Fischer Indole Synthesis
| Step | Description | Key Intermediate | Reference |
|---|---|---|---|
| 1 | Condensation | Phenylhydrazone | nih.gov |
| 2 | Tautomerization | Ene-hydrazine | nih.gov |
| 3 | researchgate.netresearchgate.net-Sigmatropic Rearrangement | Di-imine | nih.gov |
| 4 | Cyclization & Elimination | Aromatic Indole | nih.gov |
Hydrogenation and Deracemization Processes for Chiral Indoline Derivatives
Hydrogenation of the C=N bond in this compound derivatives produces 2,3,3-trimethyl-6-phenylindolines. If the substituents are appropriate, this can create a chiral center at the C2 position. The field of asymmetric hydrogenation has developed sophisticated methods to achieve this transformation with high enantioselectivity.
Catalytic enantioselective reduction of 3H-indoles can be achieved using metal-free, Brønsted acid-catalyzed transfer hydrogenation with a Hantzsch ester as the hydrogen source. acs.org This method has proven effective for a variety of 2-aryl- and 2-alkyl-substituted 3H-indoles, yielding optically active indolines with high enantiomeric excess (ee). acs.org Alternatively, transition metal catalysts, such as those based on iridium or palladium with chiral ligands (e.g., H8-BINAP), are highly effective for the asymmetric hydrogenation of unprotected indoles. dicp.ac.cnrsc.org In the case of 2,3-disubstituted indoles, this process can involve a dynamic kinetic asymmetric transformation, where rapid acid-catalyzed protonation and isomerization precedes the stereoselective hydrogenation step. dicp.ac.cn
Should a racemic mixture of a chiral indoline derivative be produced, deracemization processes can be employed. Crystallization-induced deracemization has been successfully applied to fused indoline systems, where a conglomerate-forming racemic compound is racemized in solution using a base, allowing for the selective crystallization of one enantiomer to high enantiomeric excess.
Table 3: Asymmetric Hydrogenation of 3H-Indole Derivatives
| Catalyst System | Hydrogen Source | Substrate Type | Result | Reference |
|---|---|---|---|---|
| Chiral Phosphoric Acid | Hantzsch Ester | 2-Aryl-3H-indoles | High ee (up to 98%) | acs.org |
| Pd(OCOCF₃)₂ / (R)-H₈-BINAP | H₂ | 2,3-Disubstituted indoles | High ee (up to 93%) | dicp.ac.cn |
| [Ir(P-OP)]⁺ complexes | H₂ | Unprotected indoles | High ee (up to 91%) | rsc.org |
Oxidative and Reductive Pathways and Their Mechanistic Investigations
The oxidation and reduction of this compound can target different parts of the molecule, including the indolenine C=N bond, the aromatic rings, and the alkyl substituents.
Reductive Pathways: The most common reductive transformation is the reduction of the C=N bond to an amine, as discussed under hydrogenation (Section 4.4). This can be achieved with catalytic hydrogenation (H₂/Pd, Pt, etc.) or with chemical reducing agents like NaBH₄ and LiAlH₄. rsc.org For derivatives containing other reducible functional groups, such as a nitro group, selective reduction is possible. For example, 2,3,3-trimethyl-5-nitro-3H-indolenine can be reduced to the corresponding 5-amino derivative, or further to form a bis-azo compound, using zinc dust and sodium hydroxide (B78521). lpnu.ua
Oxidative Pathways: The oxidation of 3H-indoles is less commonly documented than that of true indoles. However, based on the reactivity of related systems, several pathways can be predicted. The C2-methyl group is a potential site for oxidation, especially in the presence of strong oxidizing agents. The nitrogen atom can be oxidized to an N-oxide, which has been observed in related 3-hydroxy-3H-indoles. rsc.org Furthermore, oxidative coupling reactions are known; 2,3,3-trimethyl-3H-indole can undergo oxidative coupling in the presence of methylene (B1212753) iodide. acs.org The phenyl ring and the fused benzene ring could undergo oxidative degradation or hydroxylation under harsh conditions. In related true indoles, manganese-catalyzed oxidation selectively occurs at the C3 position to give 3-oxindole derivatives. dicp.ac.cn
Applications in Materials Science and Advanced Chemical Technologies
Precursors for Optoelectronic Materials
The indole (B1671886) nucleus, specifically the 2,3,3-trimethyl-3H-indole (also known as 2,3,3-trimethylindolenine) moiety, is a critical precursor for a variety of dyes used in optoelectronic applications. Following quaternization to form a 1,2,3,3-tetrasubstituted-3H-indolium salt, the resulting structure becomes a powerful electron-donating group and a key component in creating chromophores that absorb and emit light across the visible and near-infrared (NIR) spectrum.
Quaternized 2,3,3-trimethyl-3H-indole derivatives are fundamental building blocks in the synthesis of cyanine (B1664457) dyes. acs.org These dyes are characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine bridge. The length and substitution of this bridge allow for precise tuning of the dye's absorption and emission wavelengths.
The synthesis typically involves the condensation of an appropriate indolium salt, which acts as the nucleophilic base, with a polymethine chain precursor. nih.gov For instance, hemicyanine dyes, which feature a single indolium ring linked to an aromatic group through a vinyl bridge, are synthesized from 2,3,3-trimethyl-3H-indolium derivatives. nih.gov These hemicyanines have been investigated as candidates for non-covalent protein probes. nih.gov The general structure of cyanine dyes allows for extensive modification, including the introduction of various functional groups to enhance solubility, photostability, or binding affinity to specific targets.
Table 1: Examples of Cyanine Dyes Derived from Indole Scaffolds
| Dye Class | Heterocyclic Precursor | Key Application Area |
|---|---|---|
| Hemicyanines | 1-alkyl-2,3,3-trimethyl-3H-indolium salts | Fluorescent protein probes nih.gov |
| Trimethine Cyanines (Cy3) | 1,2,3,3-tetramethyl-3H-indolium iodide | General fluorescence labeling |
| Pentamethine Cyanines (Cy5) | 1,2,3,3-tetramethyl-3H-indolium iodide | Biomedical imaging, DNA sequencing |
This table presents illustrative examples of dye classes derived from the general 2,3,3-trimethyl-3H-indole scaffold.
The 2,3,3-trimethyl-3H-indole scaffold is also utilized in the creation of azo dyes. These compounds are defined by the presence of a nitrogen-nitrogen double bond (-N=N-), which acts as a powerful chromophore. Research has demonstrated the synthesis of novel azo compounds based on 2,3,3-trimethyl-3H-indolenine. lpnu.ua One synthetic pathway involves the diazotization of 2,3,3-trimethyl-3H-indolenine-5-amine, followed by coupling with other aromatic compounds (couplers) to yield the final azo dye. lpnu.ua The resulting dyes exhibit characteristic absorption bands in the visible spectrum, with wavelengths dependent on the electronic nature of the coupled aromatic system. lpnu.ua
Azo dyes are of significant interest for their potential use in photochromic systems—materials that change color reversibly upon exposure to light. This property makes them candidates for applications in molecular switches, data storage, and smart materials.
Derivatives of the 2,3,3-trimethyl-3H-indole core are widely employed in the design of fluorescent probes for detecting specific analytes or changes in the local environment, such as pH. researchgate.net A notable example involves a fluorescent probe developed from 2,3,3-trimethyl-3H-benzo[e]indole, a larger analogue of the basic indole structure. This probe operates via an intramolecular charge transfer (ICT) mechanism and demonstrates high sensitivity and a rapid response time (less than 10 seconds) for detecting acidic pH changes. researchgate.netnih.gov
The probe exhibits a strong linear relationship between fluorescence intensity and pH over a specific range, with a calculated pKa value that makes it suitable for monitoring acidity in both environmental and biological systems. nih.gov Such probes can be incorporated into test strips for real-time, portable pH sensing, which has been successfully applied to evaluate the freshness of food samples like milk and seafood. researchgate.net Furthermore, indole-based hemicyanine dyes have been shown to function as fluorescent probes for detecting proteins, such as bovine serum albumin. nih.gov
Components in Chemical Sensor Development
The unique electronic properties of indole derivatives make them excellent components for chemical sensors, where a binding event is transduced into a measurable optical signal.
Indole derivatives are crucial in the synthesis of squaraine dyes, which are used as highly sensitive chromogenic and fluorescent sensors. Squaraine dyes are formed through the reaction of an electron-rich "methylene base," such as 2,3,3-trimethylindolenine (B142774), with squaric acid. wikipedia.org This reaction creates a unique, highly conjugated four-membered ring system that gives the dye intense absorption and emission in the red to near-infrared region. wikipedia.orgnih.gov
These squaraine dyes can function as sensors for biomolecules. For example, specific squaraine dyes derived from 2,3,3-trimethylindolenine have been synthesized and used as fluorescent probes for the detection of human serum albumin (HSA). nih.gov The interaction between the dye and the protein leads to a change in the dye's fluorescence, allowing for quantitative detection. nih.gov This principle is also applicable to anion sensing, where the squarylium core can be functionalized with receptor units that selectively bind to specific anions, causing a distinct colorimetric or fluorescent response. Half-squarylium dyes, which are synthetic intermediates to full squaraines, have also been developed with linker groups for applications in dye-sensitized solar cells. semanticscholar.org
Table 2: Research Findings on Indole-Based Sensors
| Sensor Type | Indole Derivative | Target Analyte/Parameter | Key Finding |
|---|---|---|---|
| Fluorescent pH Probe | 2,3,3-trimethyl-3H-benzo[e]indole | Acidic pH (H+) | High sensitivity, rapid response (<10 s), and a pKa of 4.3. nih.gov |
| Fluorescent Protein Probe | Squaraine from 2,3,3-trimethylindolenine | Human Serum Albumin (HSA) | Linear correlation between fluorescence intensity and protein concentration. nih.gov |
Supramolecular Chemistry and Host-Guest Interactions
While specific studies focusing on 2,3,3-trimethyl-6-phenyl-3H-indole as a host molecule in supramolecular chemistry are not prominent, the functional dyes derived from the core indole scaffold actively participate in host-guest interactions. These interactions are governed by non-covalent forces such as hydrogen bonding, π-π stacking, and electrostatic forces.
A prime example is the non-covalent binding of indole-derived dyes to proteins, which can be considered a classic host-guest system. nih.gov In this context, the protein (e.g., serum albumin) acts as the host, providing a binding pocket for the dye molecule (the guest). The binding of hemicyanine nih.gov and squaraine nih.gov dyes to albumin has been studied, demonstrating how these molecules can be recognized and encapsulated by the protein host, leading to changes in their photophysical properties that can be used for sensing. These interactions are fundamental to their application as biological probes. The ability of certain dyes to form aggregates in aqueous solutions is another manifestation of supramolecular self-assembly. nih.gov
Inclusion Complexation with Cyclodextrins
Inclusion complexation is a process where a "guest" molecule fits into the cavity of a "host" molecule. Cyclodextrins, which are cyclic oligosaccharides, are common host molecules with a hydrophilic exterior and a hydrophobic inner cavity. nih.gov This structure allows them to encapsulate non-polar guest molecules, like the aromatic portions of an indole derivative, in aqueous solutions. nih.govsemanticscholar.org
The formation of such complexes is driven by the displacement of high-energy water molecules from the cyclodextrin (B1172386) cavity and the establishment of favorable van der Waals interactions between the host and guest. nih.gov For indole derivatives, the stability of these complexes often depends on a cooperative effect of hydrophobic interactions, involving the indole nucleus, and the potential for hydrogen bonding with the hydroxyl groups on the rim of the cyclodextrin. nih.gov While no specific studies detailing the complexation of this compound with cyclodextrins are presently available, the presence of its hydrophobic phenyl and indole moieties suggests it would be a suitable candidate for forming such inclusion complexes. The stability and stoichiometry of these potential complexes would be influenced by the size of the cyclodextrin cavity (e.g., α-, β-, or γ-cyclodextrin) relative to the dimensions of the guest molecule.
Influence of Co-solvents and Additives on Complexation Dynamics
The dynamics of cyclodextrin inclusion complexation can be significantly altered by the presence of co-solvents and other additives in the solution. nih.gov Co-solvents, such as ethanol (B145695), can influence complex stability through two primary mechanisms. Firstly, they can lower the polarity of the bulk solvent, which may decrease the driving force for the hydrophobic guest molecule to enter the cyclodextrin cavity. researchgate.net Secondly, the co-solvent molecules can act as competitive guests, vying with the primary guest molecule for a place within the cyclodextrin cavity. researchgate.netijpcbs.com
Molecular dynamics simulations and experimental studies on various guest molecules have shown that the effect is highly dependent on the specific guest, cyclodextrin, and co-solvent involved. nih.govijpcbs.com For instance, in some systems, increasing concentrations of ethanol lead to a weaker interaction and potential dissociation of the guest from the cyclodextrin host. ijpcbs.comsid.ir In other cases, a ternary supramolecular complex involving the guest, cyclodextrin, and co-solvent can be formed. ijpcbs.comsid.ir Although direct experimental data for this compound is not available, it is reasonable to predict that the addition of organic co-solvents would modulate its complexation behavior with cyclodextrins, likely reducing the complexation efficiency as the co-solvent concentration increases. researchgate.net
Building Blocks for Complex Heterocyclic Architectures
The 2,3,3-trimethyl-3H-indole (indolenine) scaffold is a valuable starting material for the synthesis of more complex heterocyclic systems. nih.govresearchgate.net A key transformation that enables this is the Vilsmeier-Haack reaction, which typically uses a reagent formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). sid.irresearchgate.net
This reaction activates the otherwise stable C2-methyl group of the 2,3,3-trimethyl-3H-indole core, leading to a double formylation to produce a highly reactive aminomethylene malondialdehyde intermediate. nih.govresearchgate.net This dialdehyde (B1249045) is a versatile precursor that can undergo subsequent cyclization reactions with various nucleophiles to generate a diverse range of fused and linked heterocyclic architectures. nih.gov For example, reaction of the indol-2-ylidene-malondialdehyde with hydrazine (B178648) or substituted arylhydrazines readily affords pyrazole (B372694) derivatives linked to the original indole nucleus. nih.govresearchgate.net Similarly, reactions with other binucleophiles like hydroxylamine (B1172632) or cyanoacetamide can be employed to construct different heterocyclic rings such as isoxazoles or pyridones, respectively. nih.gov
This synthetic strategy highlights the role of the 2,3,3-trimethyl-3H-indole core as a foundational block, where the initial Vilsmeier-Haack reaction unlocks its potential for elaboration into more intricate and functionally diverse molecules. researchgate.net
Table 1: Synthesis of Heterocycles from 2,3,3-Trimethyl-3H-indole Derivatives via Vilsmeier-Haack Reaction
| Starting Material Class | Reagent 1 | Intermediate | Reagent 2 | Final Heterocyclic Product | Ref |
|---|---|---|---|---|---|
| 2,3,3-Trimethyl-3H-indoles | Vilsmeier Reagent (DMF/POCl₃) | Indol-2-ylidene-malondialdehyde | Arylhydrazines | 2-(1-Aryl-1H-pyrazol-4-yl)-3H-indoles | nih.govresearchgate.net |
| 2,3,3-Trimethyl-3H-indoles | Vilsmeier Reagent (DMF/POCl₃) | Indol-2-ylidene-malondialdehyde | Hydrazine | 2-(1H-Pyrazol-4-yl)-3H-indoles | nih.gov |
| 2,3,3-Trimethyl-3H-indoles | Vilsmeier Reagent (DMF/POCl₃) | Indol-2-ylidene-malondialdehyde | Hydroxylamine | Cyanoacetamide & Enamine Derivatives | nih.gov |
| 2,3,3-Trimethyl-3H-indoles | Vilsmeier Reagent (DMF/POCl₃) | Indol-2-ylidene-malondialdehyde | Cyanoacetamide | Cyanopyridone Derivatives | nih.gov |
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are standard methods for exploring the electronic characteristics of organic molecules.
Electronic Structure and Molecular Orbital Analysis
This analysis would focus on the fundamental electronic properties of the molecule. Key parameters that would be calculated include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. The distribution of these frontier orbitals would reveal the most likely sites for electrophilic and nucleophilic attack. For 2,3,3-Trimethyl-6-phenyl-3H-indole, the analysis would likely show the HOMO localized on the electron-rich indole (B1671886) and phenyl rings, while the LUMO would be distributed across the π-system of the imine and aromatic portions.
Prediction and Interpretation of Spectroscopic Properties (e.g., UV-Vis, NMR shielding)
Computational methods can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound and interpreting experimental spectra.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations would be used to predict the electronic transitions responsible for UV-Vis absorption. This would involve calculating the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical spectrum that could be compared with experimental measurements.
NMR Shielding: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic shielding tensors for ¹H and ¹³C atoms. These theoretical values can be converted into NMR chemical shifts, aiding in the assignment of peaks in experimental NMR spectra.
No specific data tables for the aforementioned properties can be provided, as dedicated computational studies for this compound have not been identified in the available literature.
Reaction Mechanism Elucidation via Computational Modeling (e.g., detailed Fischer Indole pathway)
The synthesis of 3H-indole derivatives often involves the Fischer indole synthesis. rsc.orgsigmaaldrich.com This reaction proceeds from a phenylhydrazine (B124118) and a ketone under acidic conditions. rsc.org Computational modeling of this pathway for this compound would involve:
Identifying the structures of reactants, intermediates, and transition states along the reaction coordinate.
Calculating the activation energies for each step, such as hydrazone formation, tautomerization to the enamine, the key researchgate.netresearchgate.net-sigmatropic rearrangement, and the final cyclization and elimination of ammonia (B1221849). rsc.org
Determining the rate-determining step of the reaction by identifying the highest energy barrier.
Such a study would provide a detailed, step-by-step understanding of how the molecule is formed, which is crucial for optimizing reaction conditions to improve yield and reduce byproducts.
Molecular Dynamics Simulations of Molecular Interactions and Aggregation Behavior
Molecular Dynamics (MD) simulations could be employed to study the behavior of multiple this compound molecules over time. These simulations would be particularly relevant if the molecule has applications in materials science or medicinal chemistry. MD studies could reveal:
Intermolecular Interactions: The nature and strength of non-covalent interactions (e.g., π-π stacking between the phenyl and indole rings, van der Waals forces) that govern how the molecules interact with each other or with a solvent.
Aggregation Behavior: Whether the molecules tend to self-assemble or aggregate in solution, and the preferred orientation within these aggregates.
Currently, there are no published MD simulation studies specifically for this compound.
Structure-Property Relationship Studies through Computational Methods
Computational studies are highly effective for establishing relationships between a molecule's structure and its properties (Structure-Property Relationship, SPR). For this compound, this would involve systematically modifying the structure (e.g., changing the substituent on the phenyl ring) and calculating how these changes affect key electronic or photophysical properties. This approach allows for the rational design of new derivatives with tailored characteristics without the need for extensive experimental synthesis and testing. While SPR studies exist for various indole-based compounds, none were found that specifically focus on this compound. researchgate.net
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Selectivity
The classical Fischer indole (B1671886) synthesis is a well-established method for producing indole derivatives and has been successfully used for the preparation of 2,3,3-trimethylindolenines. nih.govgoogle.com However, this method often requires harsh acidic conditions and can lead to the formation of byproducts. Future research should focus on developing more efficient, atom-economical, and selective synthetic routes to 2,3,3-Trimethyl-6-phenyl-3H-indole.
Key areas of investigation include:
Transition-Metal Catalyzed Cross-Coupling Reactions: Modern synthetic methodologies, such as Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions, offer powerful tools for the construction of biaryl systems. Research into the late-stage C-H arylation of a pre-formed 2,3,3-trimethyl-3H-indole core or the coupling of a halogenated precursor at the 6-position with phenylboronic acid or a similar reagent could provide a more direct and modular route to the target compound. google.com
One-Pot and Multicomponent Reactions: Designing a one-pot synthesis that combines the formation of the indole ring with the introduction of the phenyl group would significantly improve efficiency by reducing the number of purification steps and minimizing solvent waste. tandfonline.com
Flow Chemistry: The use of continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Exploration of New Functionalization Strategies for Diverse Applications
The reactivity of the 3H-indole core and the phenyl substituent offers numerous possibilities for further functionalization, paving the way for a wide range of applications. The inherent reactivity of indoles, which typically favors electrophilic substitution at the C3 position, is altered in 3,3-disubstituted 3H-indoles, directing attention to other positions on the molecule.
Future functionalization strategies could include:
Directed C-H Functionalization: Investigating the selective functionalization of the phenyl ring or the benzo part of the indole nucleus through transition-metal-catalyzed C-H activation would allow for the introduction of various functional groups, such as halogens, nitro groups, or additional aryl moieties. This would enable fine-tuning of the electronic and steric properties of the molecule.
Derivatization of the Phenyl Group: The phenyl group can be further substituted with electron-donating or electron-withdrawing groups to modulate the photophysical and electronic properties of the entire molecule. This could be particularly relevant for applications in organic electronics and sensor technology.
Umpolung of Indole Reactivity: Exploring strategies that reverse the normal reactivity of the indole nucleus could open up new avenues for functionalization. researchgate.net For instance, methods to achieve nucleophilic substitution on the indole ring would greatly expand the synthetic toolbox.
Advanced Material Applications beyond Current Scope, including Emerging Fields
While the parent compound, 2,3,3-trimethylindolenine (B142774), is a known precursor for cyanine (B1664457) dyes used as photographic sensitizers and in biological labeling, the introduction of a phenyl group at the 6-position could unlock new and advanced material applications. chemicalbook.comchemodex.com
Promising areas for future research include:
Organic Light-Emitting Diodes (OLEDs): The rigid and aromatic structure of this compound suggests its potential as a building block for host materials or emitters in OLEDs. Further functionalization could lead to materials with high thermal stability and desirable photoluminescent properties.
Organic Photovoltaics (OPVs): As a component of donor or acceptor materials in OPV devices, the electronic properties of this indole derivative could be tailored through synthetic modifications to optimize charge transport and energy level alignment.
Chemosensors: The indole scaffold is known to interact with various analytes. By incorporating specific functional groups, derivatives of this compound could be developed as selective and sensitive fluorescent or colorimetric sensors for ions or small molecules.
Bioimaging: The structural similarity to cyanine dye precursors suggests that with appropriate functionalization to enhance water solubility and targeting capabilities, derivatives could be explored as fluorescent probes for biological imaging.
Deeper Theoretical Understanding of Reactivity, Photophysical Properties, and Supramolecular Interactions
A thorough theoretical investigation of this compound is crucial for guiding synthetic efforts and predicting its behavior in various applications. Computational chemistry can provide valuable insights into the molecule's fundamental properties.
Future theoretical studies should focus on:
Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the molecule's ground and excited state geometries, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and electron density distribution. nih.gov This information is vital for understanding its electronic properties and predicting its behavior in electronic devices.
Time-Dependent DFT (TD-DFT): TD-DFT calculations can predict the absorption and emission spectra of the molecule, providing a theoretical basis for its photophysical properties and guiding the design of new materials with specific optical characteristics.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the supramolecular interactions of this compound with other molecules or in different solvent environments. This is particularly important for understanding its behavior in biological systems or in the solid state.
Green Chemistry Approaches in the Synthesis and Application of this compound and its Derivatives
The principles of green chemistry should be integrated into all stages of research involving this compound, from its synthesis to its final application. tandfonline.combeilstein-journals.orgnih.govresearchgate.net
Key green chemistry considerations include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol (B145695), or supercritical fluids in synthetic and processing steps.
Catalysis: Employing catalytic methods, including biocatalysis and nanocatalysis, to improve reaction efficiency and reduce waste. beilstein-journals.org
Renewable Feedstocks: Investigating the possibility of deriving starting materials from renewable resources.
Biodegradability: Assessing the environmental fate and biodegradability of the compound and its derivatives to minimize their long-term environmental impact.
Q & A
Q. What are the optimal synthetic protocols for preparing 2,3,3-Trimethyl-6-phenyl-3H-indole with high purity?
- Methodological Answer : A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems (4:1 v/v) at room temperature for 12 hours can be adapted for analogous indole derivatives . Post-reaction, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography (70:30 ethyl acetate/hexane) to achieve ~42% yield. Monitor reaction progress using TLC (Rf = 0.4–0.5). For structural confirmation, use ¹H/¹³C/¹⁹F NMR and HRMS .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- ¹H NMR : Identify methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.8 ppm) .
- ¹³C NMR : Confirm quaternary carbons (e.g., C-3 at δ 120–130 ppm) and phenyl substituents .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 239.29 for C₁₆H₁₇N) .
- TLC : Use silica gel plates with UV visualization to assess purity .
Q. How can researchers mitigate common side reactions during synthesis (e.g., over-alkylation)?
- Methodological Answer :
- Control reaction stoichiometry (e.g., 1:1.2 molar ratio of indole precursor to alkylating agent).
- Use bulky bases (e.g., LDA) to minimize multiple substitutions.
- Employ low-temperature conditions (−78°C) for sensitive intermediates .
Advanced Research Questions
Q. How do electronic effects of the 6-phenyl group influence regioselectivity in electrophilic substitutions?
- Methodological Answer : The electron-donating phenyl group at C-6 directs electrophiles to the C-4/C-7 positions. Computational modeling (DFT) can predict substituent effects on charge distribution. For experimental validation, perform bromination or nitration and analyze regioselectivity via NOESY or X-ray crystallography .
Q. What strategies resolve contradictory NMR data caused by anisotropic effects from trimethyl groups?
- Methodological Answer :
Q. How can ring puckering in the indole core be quantified using crystallographic data?
- Methodological Answer : Apply Cremer-Pople puckering parameters to define the out-of-plane displacement (Δ) and phase angle (θ) of the indole ring. For example, use Mercury software to analyze X-ray data and calculate puckering amplitudes (e.g., Δ = 0.5 Å for moderate distortion) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between calculated and observed HRMS molecular ion peaks?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
